4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid

描述

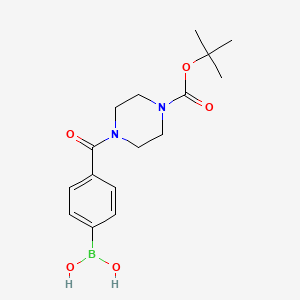

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected piperazine moiety linked to a phenyl ring via a carbonyl group. Its molecular formula is C₁₆H₂₃BN₂O₅, with a molecular weight of 334.18 g/mol . The BOC group enhances stability during synthetic processes, while the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

属性

IUPAC Name |

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(7-5-12)17(22)23/h4-7,22-23H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJBJECKHAIPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675134 | |

| Record name | {4-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-76-3 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-boronobenzoyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of this compound Pinacol Ester

The pinacol ester derivative (CAS 470478-90-1) serves as a key intermediate. Its preparation involves:

-

Borylation of 4-Bromobenzoic Acid :

-

4-Bromobenzoic acid undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dimethylformamide (DMF) at 80–100°C.

-

Reaction :

-

Yield and purity are optimized via column chromatography.

-

-

Activation of Carboxylic Acid :

-

Amide Coupling with BOC-Piperazine :

Table 1: Key Intermediates and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(Pinacol boronate)benzoic acid | 470478-90-1 | C₁₃H₁₆BO₄ | 261.08 |

| This compound Pinacol Ester | 470478-90-1 | C₂₁H₃₃BN₂O₄ | 388.31 |

Deprotection of Pinacol Ester to Boronic Acid

The final step involves acidic hydrolysis of the pinacol ester to yield the target boronic acid:

-

Reaction Conditions :

-

The pinacol ester is treated with 6 M HCl in tetrahydrofuran (THF) at 0–5°C for 2–4 hours.

-

Reaction :

-

-

Workup :

-

Neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate and drying over MgSO₄.

-

Final purification via recrystallization from ethanol/water mixtures.

-

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and scalability:

-

Catalyst Recycling : Palladium catalysts are recovered using filtration membranes to reduce costs.

-

Solvent Optimization : DMF is replaced with toluene in the borylation step to improve safety profiles.

-

Continuous Flow Systems : Amide coupling and deprotection are conducted in continuous reactors to enhance yield (reported >85% purity).

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, B₂(pin)₂, KOAc, DMF | 80°C | 12 h | 78 |

| Amide Coupling | BOC-piperazine, TEA, DCM | RT | 4 h | 92 |

| Deprotection | 6 M HCl, THF | 0–5°C | 3 h | 88 |

Analytical Characterization

Post-synthesis validation includes:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms BOC group (δ 1.38 ppm, singlet) and boronic acid (δ 8.10 ppm, broad peak).

-

HPLC : Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

-

Mass Spectrometry : ESI-MS m/z 335.18 [M+H]⁺ aligns with the molecular formula C₁₆H₂₃BN₂O₅.

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the boronic acid group to other functional groups.

Reduction: Reduction reactions can modify the piperazine ring or other parts of the molecule.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

科学研究应用

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical synthesis and biological studies . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

相似化合物的比较

Structural and Functional Analogues

Positional Isomers

- 3-(4-BOC-Piperazine-1-carbonyl)phenylboronic Acid

Boronic Acid Derivatives with Alternative Protecting Groups

- 4-(Piperazine-1-carbonyl)phenylboronic Acid Pinacol Ester

Modified Piperazine Moieties

3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic Acid Hydrochloride

- 4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenylboronic Acid Molecular Formula: C₁₆H₂₂BFN₂O₅. Applications: Explored in fluorinated drug candidates .

Linker Variations

- 4-((4-Boc-piperazine)methyl)phenylboronic Acid Pinacol Ester

Comparative Data Table

Material Science

- TADF Materials: Phenoxazine-pyrimidine compounds with boronic acid esters exhibit glass transition temperatures (Tg) of 109–137°C, ideal for OLED applications .

- Molecular Junctions : Boronic acid-containing thienylene derivatives demonstrate charge-transport efficiency dependent on interfacial chemistry .

生物活性

4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 295.16 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it significant in biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The boronic acid group can inhibit proteases and other enzymes by forming covalent bonds with active site serine residues.

- Cellular Signaling Modulation : It may affect signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

- Anticancer Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit cytotoxic effects on various cancer cell lines.

Anticancer Activity

Research has shown that piperazine derivatives, including those related to this compound, possess significant anticancer properties. A study evaluated the cytotoxicity of various piperazine derivatives against several cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | HUH7 | 12.5 | Apoptosis induction |

| 5b | MCF7 | 8.3 | Microtubule inhibition |

| 5c | HCT-116 | 10.1 | Cell cycle arrest |

Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines .

Enzyme Inhibition Studies

In addition to anticancer activity, research indicates that boronic acids can inhibit various enzymes. For instance, studies have demonstrated the ability of boronic acids to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

Table 2: Inhibition Potency Against Matrix Metalloproteinases.

Case Study 1: Antitumor Activity

A series of piperazine derivatives were synthesized and tested for their antitumor activity against various cancer models. The study found that compounds similar to this compound exhibited potent antiproliferative effects on multiple cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Pharmacokinetics and Toxicity

Another study assessed the pharmacokinetic profile of a related compound in vivo. The results indicated favorable bioavailability and a lack of acute toxicity at high doses in animal models, suggesting a good safety profile for further development .

常见问题

Basic Questions

Q. What are the key synthetic strategies for preparing 4-(4-BOC-Piperazine-1-carbonyl)phenylboronic acid?

- Methodology : The synthesis typically involves sequential protection and coupling steps. First, piperazine is protected with a BOC group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) . Next, the BOC-piperazine is coupled to 4-carboxyphenylboronic acid via an amide bond using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Critical Considerations : Ensure boronic acid stability by avoiding protic solvents and maintaining inert atmospheres (N₂/Ar) during reactions .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Analytical Workflow :

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold) .

- NMR : Confirm BOC protection (δ ~1.4 ppm for tert-butyl) and boronic acid presence (broad peak ~8-10 ppm for -B(OH)₂) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What are the primary applications of this compound in academic research?

- Cross-Coupling Reactions : The boronic acid moiety participates in Suzuki-Miyaura reactions to form biaryl structures, critical in medicinal chemistry .

- Peptide Synthesis : The BOC-protected piperazine acts as a versatile intermediate for introducing amine functionalities in drug candidates .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of Suzuki-Miyaura couplings involving this compound?

- Optimization Parameters :

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 60–80°C .

- Base Selection : K₂CO₃ or CsF improves boronate activation, but excess base may degrade the BOC group .

Q. What are the common side products during synthesis, and how can they be mitigated?

- By-Products :

- BOC Deprotection : Occurs at >100°C or under strong acids; mitigate by using mild temperatures (≤80°C) and neutral conditions .

- Boronic Acid Dimerization : Minimize by storing the compound at 2–8°C under inert gas .

Q. How does the steric bulk of the BOC group affect the compound’s reactivity in cross-coupling reactions?

- Steric Hindrance : The BOC group reduces nucleophilicity of the piperazine nitrogen, slowing undesired side reactions but may limit coupling efficiency with bulky aryl halides .

- Workaround : Use electron-deficient aryl partners (e.g., 4-nitrophenyl triflate) to enhance reaction rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。